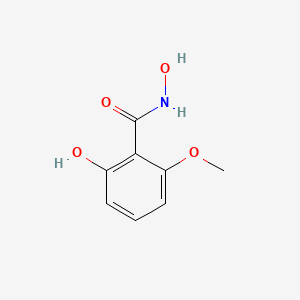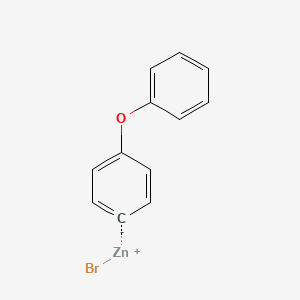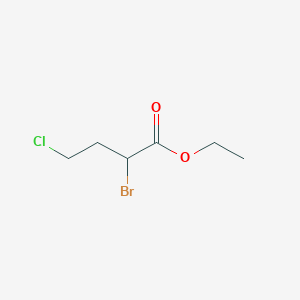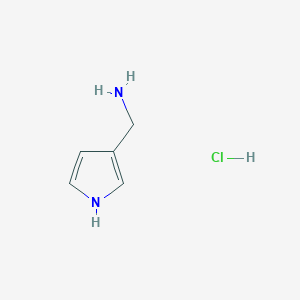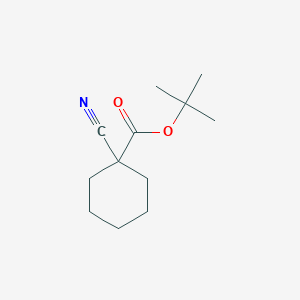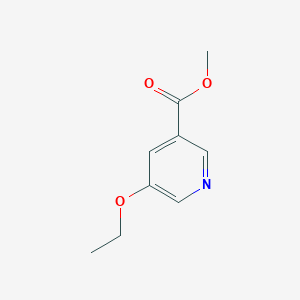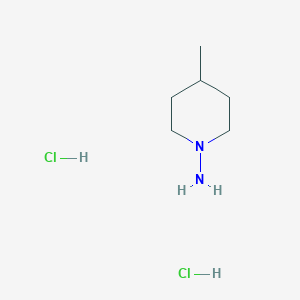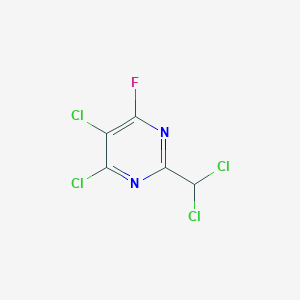
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine (DCFP) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor in biochemical pathways and its ability to interact with a variety of other compounds. DCFP is an important tool for researchers as it has a wide range of applications and can be used to study a variety of biochemical and physiological processes.
科学研究应用
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine has been used in a variety of scientific research applications. It has been studied for its ability to interact with a variety of other compounds and its potential to act as an inhibitor in biochemical pathways. It has been used to study the effects of various drugs on biochemical pathways, as well as its ability to interact with proteins and other macromolecules. It has also been used to study the effects of various drugs on the body’s physiological processes, such as the immune system. In addition, this compound has been used to study the effects of various chemicals on the environment.
作用机制
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine acts as an inhibitor in biochemical pathways. It binds to a variety of other compounds, including proteins and other macromolecules, and blocks their activity. This inhibition of activity can be used to study the effects of various drugs on biochemical pathways. In addition, this compound can be used to study the effects of various chemicals on the environment.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor in biochemical pathways and its ability to interact with a variety of other compounds. It has been used to study the effects of various drugs on biochemical pathways, as well as its ability to interact with proteins and other macromolecules. In addition, this compound has been used to study the effects of various chemicals on the body’s physiological processes, such as the immune system.
实验室实验的优点和局限性
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine has several advantages in laboratory experiments. It is a relatively stable compound, and its synthesis can be easily optimized. It is also non-toxic and can be safely handled in laboratory settings. The main limitation of this compound is its relatively low solubility in water, which can limit its use in some experiments.
未来方向
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine has a wide range of potential applications in scientific research. Future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods. In addition, further research could be conducted to explore the potential of this compound as an inhibitor in biochemical pathways and its ability to interact with a variety of other compounds. Finally, further research could be conducted to explore the potential of this compound to interact with proteins and other macromolecules, as well as its potential to act as an inhibitor in biochemical pathways.
合成方法
4,5-Dichloro-2-(dichloromethyl)-6-fluoropyrimidine can be synthesized using a variety of methods. The most common method is the reaction of 4,5-dichloro-2-chloromethyl-6-fluoropyrimidine with sodium hydroxide. This reaction produces a solution of this compound in water. The reaction can be optimized by varying the concentrations of the reactants and the reaction temperature. Other methods of synthesis include the use of aqueous solutions of sodium hydroxide and a variety of other reagents.
属性
IUPAC Name |
4,5-dichloro-2-(dichloromethyl)-6-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4FN2/c6-1-3(9)11-5(2(7)8)12-4(1)10/h2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDGODLPOWWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(Cl)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

